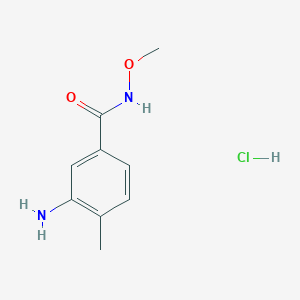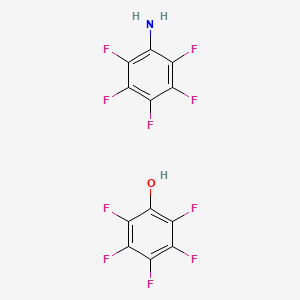
Pentafluorophenol--pentafluoroaniline (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentafluorophenol–pentafluoroaniline (1/1) is a compound formed by the combination of pentafluorophenol and pentafluoroaniline in a 1:1 ratio. Pentafluorophenol is an organofluorine compound with the formula C6F5OH, known for its high acidity and use in peptide synthesis . Pentafluoroaniline, on the other hand, is an aromatic amine with the formula C6H2F5N, used in various chemical syntheses . The combination of these two compounds results in a unique compound with distinct properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentafluorophenol can be synthesized by substituting a fluorine atom in hexafluorobenzene with an OH-group using alkalis or by reacting hexafluorobenzene with metal alcoholates followed by decomposition . Pentafluoroaniline is typically prepared from chloropentafluorobenzene through a series of reactions involving coordination structures and imidazole hydroxide .
Industrial Production Methods
Industrial production of pentafluorophenol involves the oxidation of organozinc compounds obtained by decarboxylation of trimethylsilyl esters of polyfluoroaromatic acids . Pentafluoroaniline is produced using chloropentafluorobenzene as a raw material, which undergoes several steps to form the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Pentafluorophenol–pentafluoroaniline (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include alkalis, metal alcoholates, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of pentafluorophenol and pentafluoroaniline, which have applications in different fields .
Wissenschaftliche Forschungsanwendungen
Pentafluorophenol–pentafluoroaniline (1/1) has several scientific research applications:
Chemistry: Used in the synthesis of pentafluorophenyl esters, which are active esters useful in peptide synthesis.
Biology: Employed in the preparation of various biological compounds and intermediates.
Medicine: Utilized in the synthesis of antitumor agents and inhibitors of HIV.
Wirkmechanismus
The mechanism of action of pentafluorophenol–pentafluoroaniline (1/1) involves its interaction with molecular targets and pathways. The compound exerts its effects by forming strong bonds with nucleophiles, leading to the formation of stable products. The high acidity of pentafluorophenol and the reactivity of pentafluoroaniline contribute to its effectiveness in various reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexafluorobenzene: A precursor in the synthesis of pentafluorophenol.
Chloropentafluorobenzene: Used in the preparation of pentafluoroaniline.
Polyfluorophenols: Other fluorinated phenols with similar properties and applications.
Uniqueness
Pentafluorophenol–pentafluoroaniline (1/1) is unique due to its combination of high acidity and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry. Its ability to form stable products with nucleophiles sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
880131-86-2 |
|---|---|
Molekularformel |
C12H3F10NO |
Molekulargewicht |
367.14 g/mol |
IUPAC-Name |
2,3,4,5,6-pentafluoroaniline;2,3,4,5,6-pentafluorophenol |
InChI |
InChI=1S/C6H2F5N.C6HF5O/c2*7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2;12H |
InChI-Schlüssel |
OIENFOIDLNMGSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)N.C1(=C(C(=C(C(=C1F)F)F)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


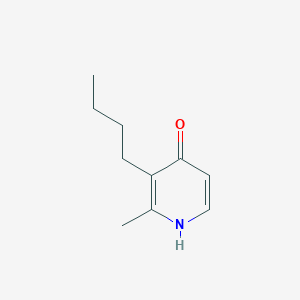
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-methoxyethyl)-](/img/structure/B12597680.png)
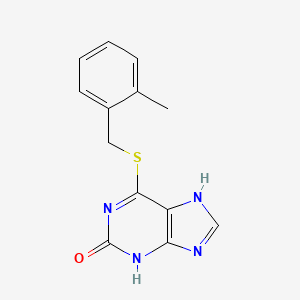
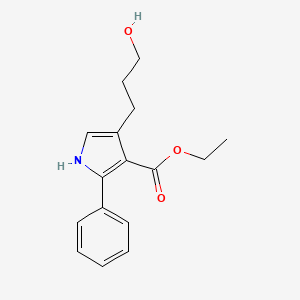
![6-(Cyclohex-1-en-1-yl)-5-sulfanyl-1-azabicyclo[3.2.0]heptane-2-thione](/img/structure/B12597694.png)
![4-{4-[(Dipentylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12597696.png)

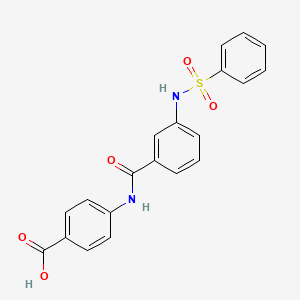

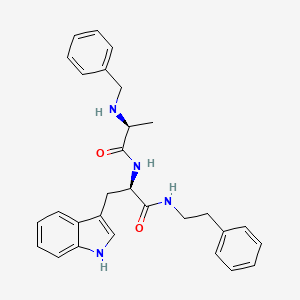

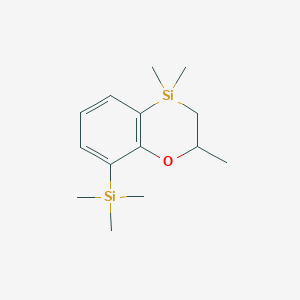
![5-[2-(4-Chlorophenyl)ethylamino]-5-oxopentanoic acid](/img/structure/B12597748.png)
